Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4): A Critical Fluorinated Building Block in Advanced API Synthesis
Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4): A Critical Fluorinated Building Block in Advanced API Synthesis
Executive Summary
In the landscape of modern drug discovery, highly functionalized fluoroaromatics are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4) represents a highly specialized, multi-functional scaffold[1]. Featuring two fluorine atoms, a nitro group, and an ethyl ester on a single benzene ring, this compound provides orthogonal reactivity handles for complex molecular assembly. It is prominently featured in the synthesis of next-generation oxazolidinone antibacterials and tyrosine kinase inhibitors[2].
This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic protocols, and its downstream applications in medicinal chemistry.
Physicochemical Profiling & Structural Logic
The strategic placement of functional groups on the benzene ring dictates the compound's utility. The fluorine atoms at the 2- and 5-positions increase the lipophilicity of the molecule while simultaneously activating the ring for Nucleophilic Aromatic Substitution (SNAr). The nitro group at the 3-position serves as a masked amine, which can be revealed later in the synthetic sequence. Finally, the ethyl ester protects the reactive carboxylic acid moiety during basic or nucleophilic downstream transformations.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the ester and its direct precursor[1][3][4]:
| Property | Value |
| Chemical Name | Ethyl 2,5-difluoro-3-nitrobenzoate |
| CAS Registry Number | 1154279-29-4 |
| Molecular Formula | C9H7F2NO4 |
| Molecular Weight | 231.15 g/mol |
| Precursor Acid CAS | 741721-49-3 (2,5-Difluoro-3-nitrobenzoic acid) |
| Key Structural Features | 2,5-Difluoro substitution, 3-Nitro group, Ethyl ester |
Mechanistic Synthesis & Experimental Protocols
The synthesis of Ethyl 2,5-difluoro-3-nitrobenzoate is a two-step process originating from commercially available 2,5-difluorobenzoic acid. The workflow relies on a regioselective electrophilic aromatic substitution followed by a classic Fischer esterification[5].
Figure 1: Synthetic workflow for Ethyl 2,5-difluoro-3-nitrobenzoate from 2,5-difluorobenzoic acid.
Protocol 1: Regioselective Nitration
Objective: Synthesize 2,5-difluoro-3-nitrobenzoic acid (CAS: 741721-49-3)[4][5].
Causality & Logic: The nitration of 2,5-difluorobenzoic acid is governed by competing electronic effects. The two fluorine atoms are ortho/para-directing but strongly inductively deactivating. The carboxyl group is meta-directing and deactivating. Because the ring is highly electron-deficient, harsh conditions (fuming HNO3 and concentrated H2SO4 ) are mandatory. Strict temperature control (0–5 °C) is critical to prevent oxidative ring cleavage and to maximize the regioselective formation of the 3-nitro isomer over the 6-nitro byproduct[5].
Step-by-Step Methodology:
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Preparation: Charge a dry, multi-neck round-bottom flask with concentrated H2SO4 (5 volumes) and cool to 0 °C using an ice-salt bath.
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Substrate Addition: Slowly add 2,5-difluorobenzoic acid in small portions under vigorous stirring, ensuring the internal temperature remains below 5 °C.
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Nitration: Prepare a pre-cooled mixture of fuming HNO3 (1.2 equivalents) and conc. H2SO4 . Add this nitrating mixture dropwise via an addition funnel. Self-Validation: Dropwise addition controls the generation of the highly reactive nitronium ion ( NO2+ ) and prevents thermal runaway.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the consumption of the starting material via LC-MS.
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Quenching & Isolation: Pour the reaction mixture slowly over crushed ice. Self-Validation: Rapid dilution and cooling force the precipitation of the product while immediately halting further electrophilic substitution. Filter the crude solid, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol/water to separate the desired 3-nitro isomer from the 6-nitro impurity.
Protocol 2: Fischer Esterification
Objective: Convert the free acid to Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4)[1].
Causality & Logic: The conversion of the acid to its ethyl ester serves a dual purpose. First, it masks the highly acidic carboxylic acid proton, which would otherwise interfere with base-promoted downstream reactions (e.g., SNAr). Second, the ethyl ester significantly enhances the lipophilicity of the intermediate, facilitating purification via silica gel column chromatography—a critical advantage given that the highly polar free acid streaks heavily on silica.
Step-by-Step Methodology:
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Preparation: Dissolve the purified 2,5-difluoro-3-nitrobenzoic acid in absolute ethanol (10 volumes).
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Catalysis: Add a catalytic amount of concentrated H2SO4 (0.1 equivalents). Alternatively, thionyl chloride ( SOCl2 ) can be added dropwise at 0 °C to generate HCl in situ.
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Reflux: Heat the mixture to reflux (approx. 78 °C) for 8–12 hours. Self-Validation: Because Fischer esterification is an equilibrium process, utilizing ethanol as both the solvent and reactant drives the reaction to completion according to Le Chatelier's Principle. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
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Workup: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (to remove unreacted acid and catalyst) and brine.
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Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate the solvent to yield Ethyl 2,5-difluoro-3-nitrobenzoate as a crystalline solid[1].
Downstream Applications in Drug Discovery
Ethyl 2,5-difluoro-3-nitrobenzoate is not an end-product; it is a highly versatile intermediate. Its primary value lies in the orthogonal reactivity of its functional groups, which allows medicinal chemists to rapidly assemble complex pharmacophores.
As documented in the authoritative patent literature by and subsequent medicinal chemistry reviews, this scaffold is heavily utilized in the synthesis of oxazolidinone antibacterial agents and kinase inhibitors[2].
Figure 2: Downstream derivatization pathways for API scaffold assembly.
Key Derivatization Pathways
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is highly activated by the strongly electron-withdrawing nitro group at the 3-position and the ester at the 1-position. Treatment of the ester with various nitrogen or oxygen nucleophiles (e.g., morpholine, piperazine derivatives) leads to the displacement of the C2-fluorine, generating highly substituted aromatic systems.
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Nitro Reduction: The nitro group can be cleanly reduced to an aniline using catalytic hydrogenation (Pd/C, H2 ) or Béchamp reduction (Fe/HCl). The resulting amine (Ethyl 3-amino-2,5-difluorobenzoate) serves as a critical anchor point for the construction of oxazolidinone rings or amide-based kinase hinge-binders.
References
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ChemSrc. "2,5-difluoro-3-nitrobenzoic acid | CAS#: 741721-49-3." ChemSrc Chemical Database, 2025. Available at: [Link]
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Warner-Lambert Company LLC. "Pyrazolo[1,5-a]pyrimidines and related compounds as kinase inhibitors (Patent: WO2004/69832 A2)." World Intellectual Property Organization, 2004. Available at:[Link]
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Vara Prasad, J.V.N., et al. "Recent developments in the identification of novel oxazolidinone antibacterial agents." Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 20, 2006, pp. 5392-5397. Available at:[Link]
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